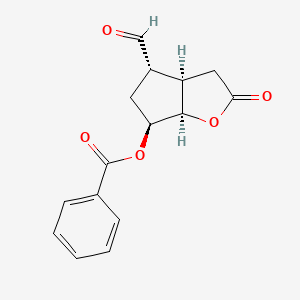![molecular formula C9H8ClN3S2 B13724939 Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone is a compound with the molecular formula C9H8ClN3S2 and a molecular weight of 257.76 g/mol . This compound is a derivative of thiophene and thiazole, both of which are heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
The synthesis of thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of thiophene-2-carbaldehyde with 4-(chloromethyl)-1,3-thiazol-2-ylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Wirkmechanismus
The mechanism of action of thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the presence of the thiophene and thiazole rings contributes to its ability to interact with various biological targets through π-π stacking and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: This compound is a simpler derivative of thiophene and lacks the thiazole and hydrazone moieties.
4-(Chloromethyl)-1,3-thiazole: This compound contains the thiazole ring and chloromethyl group but lacks the thiophene and hydrazone components.
The uniqueness of this compound lies in its combination of the thiophene, thiazole, and hydrazone moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H8ClN3S2 |
|---|---|
Molekulargewicht |
257.8 g/mol |
IUPAC-Name |
4-(chloromethyl)-N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S2/c10-4-7-6-15-9(12-7)13-11-5-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,12,13)/b11-5- |
InChI-Schlüssel |
XTLRDYSHESABLK-WZUFQYTHSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=N\NC2=NC(=CS2)CCl |
Kanonische SMILES |
C1=CSC(=C1)C=NNC2=NC(=CS2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


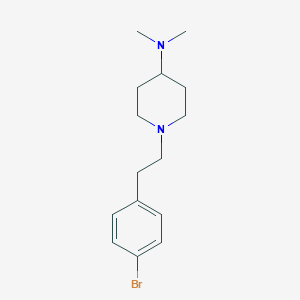

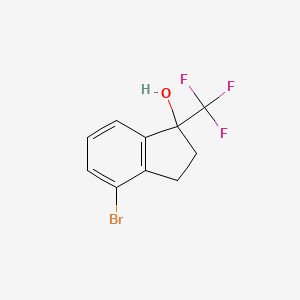
![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
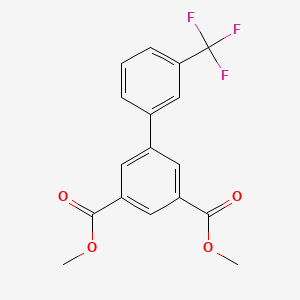
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
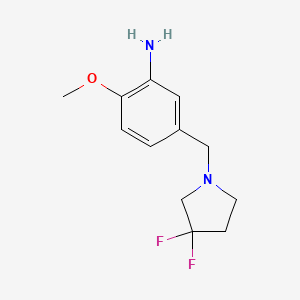
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
